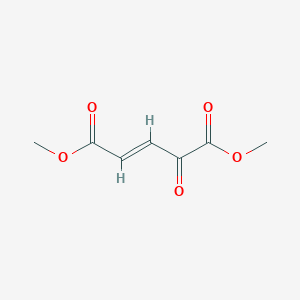

Dimethyl 4-oxopent-2-enedioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78939-37-4 |

|---|---|

Molecular Formula |

C7H8O5 |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

dimethyl 4-oxopent-2-enedioate |

InChI |

InChI=1S/C7H8O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H,1-2H3 |

InChI Key |

AMBZDHXNCVCBRQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)C(=O)OC |

Canonical SMILES |

COC(=O)C=CC(=O)C(=O)OC |

Synonyms |

Dimethyl 2-Oxopent-3-enedioate; 4-Oxo-2-pentenedioic Acid 1,5-Dimethyl Ester; |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Dimethyl 4 Oxopent 2 Enedioate

Classical and Established Synthesis Pathways

Established methods for the synthesis of Dimethyl 4-oxopent-2-enedioate often involve multi-step sequences starting from readily available precursors. These routes, while sometimes lengthy, are well-documented and reliable for producing the target compound.

Multi-Step Conversions from Alpha-Ketoglutaric Acid Precursors

A traditional and well-documented route to this compound begins with α-ketoglutaric acid. uni-muenchen.degoogle.com This process typically involves a three-step sequence. The initial step is the esterification of α-ketoglutaric acid, for instance, by allowing it to stand in pure methanol (B129727) for an extended period, which yields dimethyloxoglutarate. uni-muenchen.de This is followed by a bromination reaction at the C2 position. uni-muenchen.de The final step involves deprotonation using a base like triethylamine (B128534), which facilitates the elimination of the bromide to form the desired Dimethyl (E)-4-oxopent-2-enedioate. uni-muenchen.de While the esterification step may have a moderate yield of around 59%, the subsequent bromination and elimination steps are reported to proceed with near-quantitative yields. uni-muenchen.de This method provides a reliable, albeit multi-step, pathway to the target molecule and has been utilized in the synthesis of precursors for complex molecules like PQQMe3. uni-muenchen.de

Aldol (B89426) Condensation Reactions Involving Acetylacetone (B45752) Derivatives

Aldol condensation reactions provide another classical avenue for constructing the carbon skeleton of keto esters. Acetylacetone (2,4-pentanedione) and its derivatives are key starting materials in this approach. silverfernchemical.com The fundamental principle involves the deprotonation of acetylacetone to form a nucleophilic enolate. wikipedia.org This enolate can then react with an appropriate electrophile. The synthesis of acetylacetone itself can be achieved through the Claisen condensation of ethyl acetate (B1210297) and acetone. The resulting acetylacetonate (B107027) can participate in various reactions, including condensation reactions, to build more complex molecules. wikipedia.org

Contemporary and Catalytic Synthetic Approaches

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches often offer advantages in terms of reaction conditions, atom economy, and reduced waste generation.

Oxidative Transformations for this compound Preparation (e.g., Ruthenium Tetroxide Oxidation)

Oxidative cleavage of specific precursors presents a powerful and direct route to this compound. One notable example is the use of ruthenium tetroxide (RuO₄) as a potent oxidizing agent. nih.govchemeurope.comwikipedia.org This method can be employed for the oxidative cleavage of furan (B31954) derivatives. dntb.gov.uaresearchgate.netpreprints.org In a specific procedure, a precursor compound is dissolved in a solvent mixture, and an aqueous solution of sodium periodate (B1199274) is added, followed by a catalytic amount of ruthenium tetroxide. nih.gov The reaction is highly effective, though ruthenium tetroxide is an aggressive oxidant and requires careful handling. chemeurope.comwikipedia.org The use of a co-oxidant like sodium periodate allows for the in-situ regeneration of the ruthenium tetroxide catalyst, making the process more economical. organic-chemistry.org This oxidative cleavage provides a direct path to the desired 1,4-dicarbonyl system present in this compound. dntb.gov.uaresearchgate.net

| Oxidative Method | Precursor Type | Key Reagents | Key Features |

| Ruthenium Tetroxide Oxidation | Furan derivatives, diols | Ruthenium Tetroxide (catalytic), Sodium Periodate (co-oxidant) | Aggressive oxidant, mild reaction conditions, can be performed catalytically. nih.govchemeurope.comorganic-chemistry.org |

| Ozonolysis | Alkenes | Ozone | Similar cleavage of double bonds to carbonyls. wikipedia.org |

Lewis Acid Catalyzed Condensation Strategies (e.g., Zeolite-mediated routes for analogous keto esters)

Lewis acid catalysis has emerged as a versatile tool for promoting condensation reactions to form β-keto esters and their analogues under mild conditions. rsc.orgresearchgate.netrsc.org Zeolites, which are microporous aluminosilicates, have shown significant promise as reusable, solid acid catalysts. mit.eduacs.orggoogle.com Specifically, Lewis acidic zeolites containing heteroatoms like tin, titanium, or hafnium can effectively catalyze aldol-type condensation reactions. mit.eduresearchgate.netresearchgate.net For instance, hafnium-containing BEA (Hf-BEA) zeolites have been successfully used to catalyze the self-aldol condensation of ethyl pyruvate (B1213749) to produce diethyl 2-methyl-4-oxopent-2-enedioate, an analogue of the target compound. researchgate.netresearchgate.net These zeolite-catalyzed reactions can often be performed in continuous flow reactors, demonstrating good catalyst stability and high turnover numbers. researchgate.netresearchgate.net The use of zeolites aligns with the principles of green chemistry by offering a heterogeneous catalytic system that is easily separable from the reaction mixture. mit.edugoogle.com

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Hafnium-BEA Zeolite | Aldol Condensation | Ethyl Pyruvate | Stable, reusable, high selectivity, suitable for continuous flow. researchgate.netresearchgate.net |

| Tin-Beta Zeolite | Aldol Condensation | Aromatic aldehydes, acetone | Water-tolerant, active in acidic solutions. mit.edu |

| Non-metal Lewis Acids (e.g., TBSNTf₂) | Cross-Claisen Condensation | Esters, Silyl Ketene Acetals | Mild conditions, good functional group tolerance. rsc.orgresearchgate.netrsc.org |

Principles of Green Chemistry in the Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the development of new synthetic routes for chemical compounds, including dicarboxylic acid esters and their analogues. ijcce.ac.irrsc.orgnih.govrsc.orgkallipos.grmdpi.com The focus is on minimizing waste, using renewable resources, employing catalytic and energy-efficient processes, and designing biodegradable products. nih.govathensjournals.gr

In the context of synthesizing analogues of this compound, several green approaches are being explored. The use of biocatalysts, such as immobilized lipases, for the synthesis of esters from biomass-derived alcohols offers a sustainable alternative to traditional chemical methods. rsc.org These enzymatic reactions can be run under mild, often solvent-free conditions, and the biocatalysts can be recycled. google.comrsc.org

Furthermore, the development of catalytic systems based on abundant and non-toxic metals or even metal-free catalysts aligns with green chemistry principles. rsc.orgresearchgate.netrsc.org The use of protic ionic liquids as catalysts for aldol condensation reactions to produce dicarboxylic acid ester precursors is another innovative and sustainable strategy that avoids the need for additional acids or bases, thereby reducing salt waste. researchgate.net These approaches highlight a move towards more environmentally benign synthetic methodologies in the production of valuable chemical intermediates. mdpi.combeilstein-journals.org

Reactivity Profiles and Mechanistic Investigations of Dimethyl 4 Oxopent 2 Enedioate

Conjugate Addition Reactions as a Michael Acceptor

The electron-deficient nature of the double bond in Dimethyl 4-oxopent-2-enedioate, caused by the presence of adjacent electron-withdrawing keto and ester groups, makes it a potent Michael acceptor. This allows for the 1,4-addition of a wide range of nucleophiles, a reaction of fundamental importance for carbon-carbon and carbon-heteroatom bond formation.

Modified Doebner–von Miller Annulation Pathways Involving this compound

A significant application of the Michael acceptor capability of this compound is its use in modified Doebner–von Miller reactions to synthesize quinoline (B57606) derivatives. nih.govresearchgate.netthieme-connect.de This annulation pathway involves the initial conjugate addition of an aromatic amine (an aniline (B41778) derivative) to the α,β-unsaturated system of this compound. thieme-connect.de The resulting intermediate then undergoes an intramolecular cyclization (C-C bond formation) followed by dehydration/oxidation to yield the aromatic quinoline ring system.

This methodology has been successfully applied to synthesize a variety of complex, fused heterocyclic systems. For example, the reaction of various substituted anilines and even more complex structures like 7-amino-1,5-benzodiazepin-2-ones with this compound provides access to polycyclic compounds, including quinoline and pyrroloquinoline derivatives. nih.govresearchgate.net The reaction conditions often involve an acid catalyst, such as p-toluenesulfonic acid (PTSA), and sometimes a metal salt like cupric acetate (B1210297) to facilitate the cyclization and subsequent aromatization steps. nih.gov

| Amine Reactant | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Aniline | Not specified | Piperidinol intermediate for quinoline synthesis | thieme-connect.de |

| Substituted anilines (e.g., methyl 3-amino-4-(methylamino)benzoate) | Not specified | Cyclized intermediate for ammosamide analogues | nih.gov |

| 7-Amino-1,5-benzodiazepin-2-ones | Not specified | Tricyclic 1H- google.comCurrent time information in Bangalore, IN.diazepino[2,3-g] or [2,3-h]quinolines | researchgate.net |

| Methyl 3-amino-4-(prop-1-en-2-yl)benzoate | p-TSA, Cu(OAc)₂ | Quinoline derivative | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for forming cyclic compounds. This compound, with its electron-deficient double bond, is a prime candidate to act as a dienophile in these transformations.

Diels-Alder Reactions of this compound as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Given that this compound possesses two such groups (keto and ester), it is expected to be a reactive dienophile.

Regiochemical and Stereochemical Control in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The regiochemistry and stereochemistry of this reaction are critical for defining the spatial arrangement of the resulting adduct. When unsymmetrical dienes react with unsymmetrical dienophiles like this compound, the formation of constitutional isomers is possible. masterorganicchemistry.com The reaction's regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. libretexts.org Generally, in Diels-Alder reactions, the "ortho" and "para" products are favored, while the "meta" product is typically a minor byproduct. masterorganicchemistry.com

The stereochemical outcome of the Diels-Alder reaction is dictated by the "endo rule," which states that the substituent on the dienophile preferentially occupies the endo position in the transition state. iitk.ac.in This preference is a result of secondary orbital interactions between the substituent and the diene. The stereochemistry of the reactants is preserved in the products, a principle known as the Alder-Stein principle. wikipedia.org This means that groups that are cis in the starting materials will be syn in the product, and trans groups will be anti. wikipedia.org

Catalytic and Enantioselective Diels-Alder Transformations

To enhance the rate and control the stereochemical outcome of Diels-Alder reactions, catalysts are often employed. Lewis acids, for instance, can coordinate to the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction. iitk.ac.inillinois.edu The development of chiral catalysts has enabled enantioselective Diels-Alder reactions, producing one enantiomer of the product in excess.

Novel oxazaborolidine-based cationic catalysts, activated by strong acids like triflimide or aluminum bromide, have proven effective for highly regioselective and enantioselective Diels-Alder reactions with substituted (E)-4-oxopent-2-enoates as dienophiles. nih.govresearchgate.net These catalytic systems can achieve high levels of enantioselectivity, often with excellent exo/endo selectivity. researchgate.net Another strategy involves the use of chiral amines as organocatalysts. princeton.edu These amines can reversibly form iminium ions with α,β-unsaturated aldehydes, activating them for cycloaddition. princeton.edu This approach has led to the development of highly enantioselective amine-catalyzed Diels-Alder reactions. princeton.edu

Table 1: Examples of Catalytic Enantioselective Diels-Alder Reactions

| Catalyst System | Dienophile | Diene | Key Features |

| Oxazaborolidine/Triflimide or AlBr₃ | Substituted (E)-4-oxopent-2-enoates | Various Dienes | High regioselectivity and enantioselectivity. nih.govresearchgate.net |

| Chiral Amine (e.g., MacMillan catalyst) | α,β-Unsaturated Aldehydes | Various Dienes | High enantioselectivity through iminium ion activation. princeton.edumdpi.com |

| F₂-FujiCAPO/Ba(Oi-Pr)₂ | Methyl Fumarate | Siloxy Diene | High enantioselectivity (96% ee) in the synthesis of Oseltamivir precursor. mdpi.com |

Other Significant Reactivity Pathways

Beyond its role as a dienophile, this compound and its derivatives exhibit a range of other important reactivities.

Intramolecular Cyclization and Carbon-Carbon Bond Forming Reactions

This compound can participate in intramolecular reactions, leading to the formation of cyclic structures. For example, in a Doebner-von Miller type annulation, the conjugate addition of an amine to this compound is followed by cyclization to form a piperidinol derivative. thieme-connect.de The compound is also implicated in the synthesis of pyrroloquinolinequinone analogues, where it undergoes conjugate addition with an amino group, followed by an intramolecular C-C bond formation. thieme-connect.de

Subsequent Oxidative Reactions of this compound Adducts

The adducts formed from reactions involving this compound can undergo further transformations. For instance, the adducts from Diels-Alder reactions can be subjected to oxidation. thieme-connect.de Various oxidizing agents, such as ammonium (B1175870) cerium(IV) nitrate, can be used to introduce new functional groups or to effect aromatization. thieme-connect.de The choice of oxidant is crucial and depends on the desired outcome and the functional groups present in the molecule. thieme-connect.de In some cases, oxidation at a benzylic position can lead to the formation of iminium ions, which can be trapped intramolecularly by hydroxyl groups. acs.org

Decarboxylation Mechanisms of Related Oxopentenedioic Acid Structures

The decarboxylation of β-keto acids and related structures is a well-established reaction in organic chemistry. The mechanism typically involves a cyclic, concerted transition state where the carboxyl group is lost as carbon dioxide, leading to the formation of an enol intermediate which then tautomerizes to the more stable keto form. youtube.com

In the context of related oxopentenedioic acid structures, such as 2-methyl-4-oxopent-2-enedioic acid (OMPD), a homoaldol condensation product of pyruvate (B1213749), non-oxidative decarboxylation can occur. acs.orgresearchgate.net This process can lead to the formation of methylsuccinic acid derivatives. acs.orgresearchgate.net The reaction is thought to proceed through an acid- or base-mediated ring opening of a lactone precursor, followed by decarboxylation. researchgate.net Oxidative decarboxylation, on the other hand, is a more complex process often catalyzed by enzyme systems like the pyruvate dehydrogenase complex, involving a series of cofactors. wikipedia.org In some biological systems, oxidative decarboxylation can be mediated by amino acid residues and heme propionates, involving radical intermediates. nih.gov

Advanced Synthetic Applications of Dimethyl 4 Oxopent 2 Enedioate in Complex Molecule Construction

Construction of Heterocyclic Architectures

The electrophilic nature of Dimethyl 4-oxopent-2-enedioate makes it an ideal substrate for annulation reactions, particularly in the synthesis of nitrogen-containing heterocyclic systems. Its ability to undergo conjugate additions and subsequent cyclizations is a cornerstone of its utility in this area.

A significant application of this compound is in the synthesis of quinoline (B57606) and pyrroloquinoline scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. The Doebner-von Miller reaction and its modifications represent a classic and effective strategy for this purpose. uni-muenchen.dethieme-connect.dethieme-connect.de In this type of reaction, an aromatic amine undergoes a 1,4-conjugate addition to this compound, which is followed by a cyclization and dehydration cascade to form the quinoline ring system. thieme-connect.de

For instance, the reaction of an appropriately substituted aniline (B41778) with (E)-dimethyl 4-oxopent-2-enedioate in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) is a key step in building these frameworks. nih.gov A specific synthesis involves the reaction of an intermediate with (E)-dimethyl 4-oxopent-2-enedioate, which, after a series of steps including treatment with thionyl chloride (SOCl₂) and triethylamine (B128534) (Et₃N), yields a functionalized pyrroloquinoline. nih.gov This method's flexibility allows for the creation of a diverse library of substituted quinoline and pyrroloquinoline derivatives. nih.govnih.gov

Table 1: Examples of Quinoline and Pyrroloquinoline Synthesis using this compound

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

| Substituted Aniline | (E)-dimethyl 4-oxopent-2-enedioate, PTSA, Cupric Acetate (B1210297) | Substituted Quinoline | nih.gov |

| Aniline Derivative | This compound | Piperidinol (Quinoline Precursor) | thieme-connect.de |

| 3-Aminonaphthalene-1,2-diol | Dimethyl (E)-4-oxopent-2-enedioate | Benzo[f]quinoline-diol | thieme-connect.de |

| Amino-indole derivative | Dimethyl (E)-4-oxopent-2-enedioate, Dry HCl | Pyrroloquinoline | uni-muenchen.de |

Beyond simple quinolines, this compound is instrumental in constructing more complex, fused polycyclic systems. These structures, which consist of multiple fused aromatic or heteroaromatic rings, are of interest in materials science and medicinal chemistry. iarc.frwikipedia.org

A prime example is the synthesis of benzo[f]quinoline-5,6-dione. This is achieved through a modified Doebner-von Miller annulation, where 3-aminonaphthalene-1,2-diol is reacted with dimethyl (E)-4-oxopent-2-enedioate. thieme-connect.de The initial product, benzo[f]quinoline-5,6-diol, is a fused polycyclic heteroaromatic system that can be subsequently oxidized to the corresponding dione. thieme-connect.de This strategy demonstrates the utility of this compound in building elaborate, multi-ring architectures by forming a new heterocyclic ring fused to an existing carbocyclic system.

Quinoline and Pyrroloquinoline Derivative Synthesis

Contributions to Natural Product Synthesis and Biomimetic Pathways

The structural complexity of many natural products requires robust and efficient synthetic methods. This compound has proven to be a critical precursor in the total synthesis of several important bioactive molecules.

Pyrroloquinoline quinone (PQQ), an essential redox cofactor for various bacterial dehydrogenases, features a complex tricyclic heteroaromatic core. uni-muenchen.deebi.ac.uk The total synthesis of PQQ and its derivatives frequently employs this compound as a key building block. uni-muenchen.degoogle.com In a well-established synthetic route, an amino-indole derivative is reacted with dimethyl (E)-4-oxopent-2-enedioate in a Doebner–Miller type reaction. uni-muenchen.de This step constructs the central pyridine (B92270) ring. The resulting pyrroloquinoline intermediate is then subjected to a final oxidation step, often using ceric ammonium (B1175870) nitrate, to generate the characteristic o-quinone functionality of the PQQ trimethyl ester. uni-muenchen.de

Furthermore, compliant manufacturing processes for PQQ disodium (B8443419) salt for use as a nutritional ingredient list dimethyl oxoglutaconate (a synonym for this compound) as a key reagent in the multi-step chemical synthesis. fda.gov

The ammosamides are a class of marine natural products that exhibit inhibitory activity against enzymes like quinone reductase 2. nih.gov The synthesis of the core ammosamide framework relies critically on this compound. The key strategic step involves the condensation of a protected 1,3,4,6-tetraaminobenzene derivative with (E)-dimethyl 4-oxopent-2-enedioate. nih.gov This reaction, catalyzed by p-toluenesulfonic acid (PTSA) at reflux, efficiently constructs the central quinoline ring of the ammosamide skeleton. nih.gov This flexible synthesis has enabled the production of a focused library of ammosamide analogues for structure-activity relationship studies. nih.gov

Table 2: Synthesis of Ammosamide Analogues

| Amine Precursor | Key Condensation Partner | Resulting Framework | Reference |

| Diprotected 1,3,4,6-tetraaminobenzene | (E)-dimethyl 4-oxopent-2-enedioate | Core Ammosamide Skeleton | nih.gov |

| Monoprotected substituted aminobenzene | (E)-dimethyl 4-oxopent-2-enedioate | Substituted Quinoline Intermediate | nih.gov |

Synthesis of Pyrroloquinoline Quinone (PQQ) and its Functionalized Analogues

Applications in Polymerizable Monomers and Materials Science

The inherent chemical functionalities of this compound lend it potential for applications in materials science. cymitquimica.com The presence of a conjugated system containing multiple reactive sites, including an α,β-unsaturated ketone system, suggests its utility as a monomer or a precursor to monomers for polymerization reactions. cymitquimica.com

While direct, extensive use of this compound as a monomer is not widely documented, the polymerization of its close analogues has been explored. For example, hafnium-containing zeolites have been used to catalyze the condensation of ethyl pyruvate (B1213749) into related unsaturated dicarboxylic acid esters, such as diethyl 2-methyl-4-oxopent-2-enedioate and diethyl 2-methylene-4-oxopentanedioate. researchgate.netresearchgate.net The latter, an itaconic acid ester analogue, has been utilized in copolymerization reactions. researchgate.net These studies indicate that the core structure of 4-oxopent-2-enedioates is suitable for creating monomers for functional polymers. The reactivity of the double bond as a Michael acceptor makes this class of compounds amenable to step-growth polymerization processes, hinting at the potential for this compound to be used in the synthesis of specialized polymers and materials.

Development of Unsaturated Dicarboxylic Acid Esters as Polymer Monomers

Unsaturated dicarboxylic acid esters are a significant class of monomers utilized in the synthesis of advanced polymers, particularly functional polyesters. researchgate.netbeilstein-journals.org Their defining feature is the presence of one or more carbon-carbon double bonds within their structure, in addition to the two ester functional groups. This unsaturation provides a reactive site for post-polymerization modifications, allowing for the creation of materials with tailored properties, such as cross-linked networks. beilstein-journals.orgmdpi.com The ester groups, meanwhile, enable the formation of the main polymer chain through step-growth polymerization reactions like polycondensation and transesterification. nih.govcore.ac.uk

The synthesis of polyesters from these monomers typically involves polycondensation with a diol or polyol. mdpi.comnih.gov This process can be performed through thermal methods, often requiring high temperatures and vacuum to drive the reaction to completion by removing the condensation byproduct (e.g., water or a small alcohol). core.ac.uk Alternatively, enzymatic catalysis, frequently employing lipases, has gained attention as a milder and more selective method for polymerization. researchgate.netbeilstein-journals.org

Research has explored a diverse range of unsaturated dicarboxylic acid esters derived from both petrochemical and renewable feedstocks. nih.govmdpi.com A significant strategy involves the use of plant oils and fatty acids to generate long-chain α,ω-dicarboxylic acid esters through processes like olefin metathesis. mdpi.comnih.govcore.ac.uk These bio-based monomers are key to producing biodegradable and sustainable polyesters. mdpi.com For instance, the self-metathesis of methyl oleate (B1233923) (derived from plant oils) can produce 1,18-octadec-9-enedioic acid dimethyl ester, a C18 unsaturated diester, which can then be polymerized. Similarly, other platform molecules from biomass, such as itaconic acid and fumaric acid, are readily converted to their dimethyl esters (dimethyl itaconate and dimethyl fumarate) and used in polyester (B1180765) synthesis. mdpi.com

The structure of both the unsaturated dicarboxylic acid ester and the comonomer diol significantly influences the properties of the resulting polyester. The length of the aliphatic chains in the monomers, the presence of aromatic rings, and the degree of unsaturation all affect the polymer's thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), as well as its mechanical characteristics. rsc.org

While extensive research exists on various unsaturated diesters, compounds like this compound and its analogues are emerging as promising candidates for creating functional polymers. For example, the related compound, diethyl 2-methyl-4-oxopent-2-enedioate, synthesized via the aldol (B89426) condensation of ethyl pyruvate, has been identified as a difunctional monomer for step-growth polymerizations. researchgate.net The presence of the ketone group in addition to the carbon-carbon double bond in this compound offers a unique opportunity for creating highly functionalized polyesters with versatile chemical properties.

The following tables summarize research findings on the synthesis of polyesters using various unsaturated dicarboxylic acid esters.

Table 1: Synthesis of Unsaturated Polyesters from Bio-Derived Monomers

| Unsaturated Diester Monomer | Diol/Polyol Comonomer | Catalyst | Resulting Polymer | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Dimethyl Itaconate (DMI) | 1,3-Propanediol | Ti(IV) tetra-tert-butoxide | Unsaturated Polyester | Synthesis conducted at 175-200 °C. Resulted in a highly viscous, transparent resin. | mdpi.com |

| Dimethyl Fumarate (DMFu) | 1,4-Butanediol | Ti(IV) tetra-tert-butoxide | Unsaturated Polyester | Polymerization achieved under vacuum at high temperatures. | mdpi.com |

| Octadec-9-enedioic acid | 1,6-Hexanediol | Not specified | Aliphatic Polyester | Condensation polymerization was successful. | researchgate.net |

Table 2: Influence of Monomer Structure on Polyester Properties

| Diester Monomer | Diol Monomer | Resulting Polyester | Glass Transition Temp. (Tg) | Molecular Weight (Mn) | Key Observations | Reference(s) |

|---|---|---|---|---|---|---|

| Dimethyl Sebacate | Methylated Divanillyl Diol (Eugenol-derived) | P2 | -5 °C | 11.0 kg/mol | Longer aliphatic chains in the diester lead to lower Tg values. | |

| Dimethyl Succinate | Methylated Divanillyl Diol (Eugenol-derived) | P3 | 39 °C | 10.5 kg/mol | Shorter aliphatic chains lead to higher Tg values. | |

| Eugenol-derived Diester | Ethylene Glycol | Aromatic-Aliphatic Polyester | 7.6 °C | 18,500 - 90,500 g/mol (Mw) | Tg decreases with increasing length of the diol chain. | rsc.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,12-Dodecanediol |

| 1,18-octadec-9-enedioic acid dimethyl ester |

| 1,3-Propanediol |

| 1,4-Butanediol |

| 1,6-Hexanediol |

| 4,4'-Biphenol |

| Diethyl 2-methyl-4-oxopent-2-enedioate |

| This compound |

| Dimethyl Fumarate |

| Dimethyl Itaconate |

| Dimethyl Sebacate |

| Dimethyl Succinate |

| Ethylene Glycol |

| Ethyl pyruvate |

| Fumaric acid |

| Itaconic acid |

| Methyl oleate |

| Octadec-9-enedioic acid |

Catalytic Strategies Involving Dimethyl 4 Oxopent 2 Enedioate in Organic Transformations

Organocatalysis in Stereocontrolled Reactions of Dimethyl 4-Oxopent-2-enedioate

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of prochiral substrates. In the context of this compound, with its multiple reactive sites, organocatalysts can direct nucleophilic additions to achieve high levels of stereocontrol. While direct organocatalytic reactions with this compound are an area of ongoing research, analogous transformations provide significant insights into its potential.

For instance, the principles of organocatalytic Michael additions can be applied. Chiral squaramide catalysts have been successfully employed in the stereoselective Michael addition of dimethyl malonate to nitroalkenes, achieving high enantiomeric ratios (up to 99:1 er). nih.gov This highlights the potential of hydrogen-bonding catalysts to activate α,β-unsaturated systems like this compound towards nucleophilic attack in a stereocontrolled manner.

Furthermore, the combination of organocatalysis and biocatalysis has proven effective in constructing stereochemically rich molecules. An asymmetric organocatalytic Mannich reaction, for example, can be a key step in the synthesis of complex chiral molecules. rsc.org This suggests that a similar strategy could be employed with this compound, where a chiral amine catalyst could facilitate the enantioselective addition of a nucleophile to the enone moiety.

Table 1: Representative Organocatalytic Reactions and Analogous Systems

| Catalyst Type | Reaction Type | Substrate Analogue | Key Features |

| Squaramide | Michael Addition | Racemic Nitroalkene | Kinetic resolution, high enantioselectivity (up to 99:1 er). nih.gov |

| Chiral Amine | Mannich Reaction | Various | Sequential construction of stereogenic centers. rsc.org |

Metal-Catalyzed Processes and Cascade Sequences Utilizing this compound

Metal catalysts offer a broad spectrum of reactivity for activating this compound and enabling complex transformations, including cascade reactions. wikipedia.org These reactions, where multiple bond-forming events occur in a single operation, are highly efficient in building molecular complexity. wikipedia.org

A notable example involves a Doebner–von Miller type annulation, where aniline (B41778) undergoes a 1,4-addition to this compound. thieme-connect.de The resulting intermediate then cyclizes to form a piperidinol derivative. thieme-connect.de This sequence demonstrates the utility of this compound in constructing heterocyclic scaffolds.

Transition metal-catalyzed cascade reactions, often involving metals like gold or platinum, can activate alkynes for subsequent transformations. rsc.org While direct examples with this compound are not extensively documented, the principles can be extrapolated. For instance, a metal-catalyzed reaction could initiate a cascade by activating a functional group on a substrate that then reacts with this compound. The versatility of metal catalysis is further highlighted in the synthesis of complex natural products, where cascade reactions are pivotal. unam.mx

Heterogeneous Catalysis with this compound and Analogues (e.g., Zeolite Catalysis)

Heterogeneous catalysts, particularly zeolites, offer significant advantages in terms of reusability, stability, and ease of separation. researchgate.netresearchgate.net Lewis acidic zeolites have shown promise in catalyzing reactions of analogues of this compound.

A key example is the synthesis of diethyl 2-methyl-4-oxopent-2-enedioate and diethyl 2-methylene-4-oxopentanedioate via the self-aldol condensation of ethyl pyruvate (B1213749). researchgate.netresearchgate.net This reaction is efficiently catalyzed by hafnium-containing BEA (Hf-BEA) zeolites, achieving around 80% selectivity at approximately 60% conversion in a packed-bed reactor. researchgate.netresearchgate.net The catalyst demonstrates remarkable stability, with a turnover number of 5110 mol of ethyl pyruvate per mole of hafnium over 132 hours on stream. researchgate.net This suggests that similar zeolite-based systems could be developed for the synthesis and transformations of this compound.

The acidity and shape selectivity of zeolites can be tuned to control reaction pathways. mdpi.comrsc.org For instance, the pore structure of a zeolite can influence which molecules can access the active sites, thereby directing the selectivity of the reaction. researchgate.net

Table 2: Zeolite-Catalyzed Synthesis of an Analogue of this compound

| Catalyst | Reactant | Product | Selectivity | Conversion | Reference |

| Hafnium-containing BEA (Hf-BEA) Zeolite | Ethyl Pyruvate | Diethyl 2-methyl-4-oxopent-2-enedioate and Diethyl 2-methylene-4-oxopentanedioate | ~80% | ~60% | researchgate.netresearchgate.net |

Advancements in Green Catalysis for Sustainable Reactions of this compound

The principles of green chemistry are increasingly being applied to organic synthesis to develop more sustainable processes. researchgate.net This includes the use of environmentally benign catalysts, renewable solvents, and energy-efficient reaction conditions. mdpi.comdiva-portal.org

In the context of reactions involving this compound, green catalytic approaches could involve several strategies. The use of biocatalysts, such as enzymes, offers high selectivity and operates under mild conditions. researchgate.net For instance, lipases have been shown to catalyze Mannich reactions, suggesting their potential applicability to transformations of this compound. researchgate.net

The development of heterogeneous catalysts, as discussed in the previous section, is also a key aspect of green chemistry due to their recyclability and potential to reduce waste. diva-portal.org Furthermore, employing alternative energy sources like microwave or ultrasonic irradiation can lead to shorter reaction times and reduced energy consumption. mdpi.com The use of greener solvents, such as water or ionic liquids, can also significantly improve the environmental profile of a synthetic process. mdpi.com While specific green catalytic methods for this compound are still emerging, the broader trends in sustainable chemistry provide a clear roadmap for future research.

Computational and Theoretical Investigations of Dimethyl 4 Oxopent 2 Enedioate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing density functional theory (DFT), provide significant insights into the electronic structure and reactivity of dimethyl 4-oxopent-2-enedioate. These computational methods allow for the detailed analysis of the molecule's geometry, electronic properties, and the nature of its chemical bonds. researchgate.net

The electronic structure of this compound is characterized by the presence of multiple functional groups, including two ester groups and a ketone, conjugated with a carbon-carbon double bond. This arrangement leads to a delocalized π-electron system, which influences the molecule's reactivity. DFT calculations can map the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. For instance, the carbon atoms of the carbonyl groups and the β-carbon of the α,β-unsaturated system are expected to be electrophilic, while the oxygen atoms of the carbonyls and the α-carbon may exhibit nucleophilic character.

Analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity in various chemical reactions. The energy and localization of these orbitals can predict how this compound will interact with other reagents. For example, in cycloaddition reactions, the relative energies of the HOMO and LUMO of the reactants determine the feasibility and stereochemical outcome of the reaction. researchgate.net

Computational Elucidation of Reaction Mechanisms Involving this compound

One area where computational studies have been applied is in understanding cycloaddition reactions. For example, the [3+2] cycloaddition of nitrones to acetylene (B1199291) derivatives has been studied using Molecular Electron Density Theory (MEDT). researchgate.net While this study does not directly involve this compound, the principles can be applied to understand its behavior in similar reactions. Such studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the products formed. researchgate.net

Furthermore, computational models can investigate the role of catalysts in reactions involving this compound. For instance, in the synthesis of its analogues, Lewis acidic zeolites like Hf-BEA have been used as catalysts. researchgate.netmit.eduacs.org Computational studies can help to understand the interaction between the substrate and the active sites of the catalyst, explaining the observed selectivity and reaction rates. mit.edu These models can also shed light on the dual functionality of such catalysts, possessing both Lewis and Brønsted acid sites. mit.edu

Analysis of Isomer Stability and Conformational Preferences

This compound can exist as different isomers and conformers, and computational methods are invaluable for analyzing their relative stabilities. The molecule has a carbon-carbon double bond, which can lead to the formation of (E) and (Z) isomers. DFT calculations can accurately predict the geometries and relative energies of these isomers. biointerfaceresearch.com For the related compound, 2-methyl-4-oxopent-2-enedioic acid, calculations have shown that the Z-isomer is lower in energy and thus the more abundant isomer. researchgate.net

Beyond geometric isomerism, the rotation around single bonds gives rise to various conformations. solubilityofthings.com The stability of these conformers is influenced by factors such as steric hindrance and torsional strain. solubilityofthings.com Energy diagrams can be constructed based on computational data to visualize the energy differences between various staggered and eclipsed conformations. solubilityofthings.com For this compound, the relative orientations of the two ester groups and the acetyl group will determine the most stable conformers. Computational analysis can identify the lowest energy conformations, which are the most likely to be populated at a given temperature.

| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| (Z)-2-methyl-4-oxopent-2-enedioic acid | Lowest in energy | Not Specified | researchgate.net |

Theoretical Characterization of Transition States and Energy Profiles in Key Reactions

The theoretical characterization of transition states is a cornerstone of understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, computational chemistry can locate the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For example, in a cycloaddition reaction, there can be multiple possible pathways (e.g., endo and exo). Computational analysis of the potential energy surface can reveal the transition state for each pathway, and the calculated activation energies can predict which pathway is kinetically favored. researchgate.net The geometry of the transition state also provides crucial information about the bonding changes occurring during the reaction.

Biosynthetic and Biological Pathway Relevance of Dimethyl 4 Oxopent 2 Enedioate Analogues

Role in Central Carbon Metabolism in Select Biological Systems

Analogues of dimethyl 4-oxopent-2-enedioate are intermediates in the central carbon metabolism (CCM) of various organisms. nih.gov The CCM is a network of metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, that are fundamental for energy production and the biosynthesis of essential molecules. nih.govbiotree.cn Key carboxylic acids and keto acids, structurally related to oxopentenedioates, are central to these pathways. nih.gov

For instance, pyruvate (B1213749), the end product of glycolysis, can be converted to acetyl-CoA and enter the TCA cycle. nih.gov Intermediates of the TCA cycle, such as α-ketoglutarate, succinate, fumarate, and malate, are all dicarboxylic acids or keto acids that share structural similarities with oxopentenedioate derivatives. nih.gov The study of these metabolites is crucial for understanding cellular metabolism and for applications in metabolic engineering. nih.govshimadzu.com In some bacteria, the Entner-Doudoroff pathway is a key part of central metabolism, further highlighting the diversity of pathways involving related compounds. nih.gov The analysis of metabolic fluxes through these pathways often involves the use of isotope labeling, which can track the fate of carbon atoms from substrates like glucose through the various intermediates of the CCM. shimadzu.commdpi.com

Table 1: Key Analogues in Central Carbon Metabolism

| Compound | Pathway(s) | Role |

|---|---|---|

| Pyruvate | Glycolysis, Gluconeogenesis, TCA Cycle (precursor) | End-product of glycolysis, precursor for acetyl-CoA and various amino acids. nih.gov |

| α-Ketoglutarate | TCA Cycle | Intermediate in the TCA cycle, key point for nitrogen assimilation. nih.gov |

| Succinate | TCA Cycle | Intermediate in the TCA cycle, electron donor to the electron transport chain. nih.gov |

| Fumarate | TCA Cycle | Intermediate in the TCA cycle. nih.gov |

| Malate | TCA Cycle | Intermediate in the TCA cycle. nih.gov |

Identification as Catabolic Intermediates in Bioremediation Processes (e.g., Lignin (B12514952) Degradation)

Oxopentenedioate analogues have been identified as intermediates in the catabolic pathways of aromatic compounds, which is particularly relevant for the bioremediation of lignin. acs.org Lignin is a complex aromatic polymer found in plant cell walls and its degradation is a key step in carbon cycling and in the industrial utilization of lignocellulosic biomass. nih.govnih.gov

Certain bacteria and fungi have evolved enzymatic pathways to break down lignin and other aromatic compounds into smaller, less complex molecules that can then enter central metabolic pathways. nih.govnih.govresearchgate.net For example, the degradation of aromatic compounds like phenols and catechols can proceed through a meta-cleavage pathway, which involves intermediates such as 2-oxo-3-hexenedioate. qmul.ac.uk This compound can then be decarboxylated to 2-oxopent-4-enoate (B1242333), a close analogue of 4-oxopent-2-enedioate. qmul.ac.uk

The bacterial degradation of lignin can produce a variety of aromatic monomers and related intermediates, including 4-hydroxybenzoic acid, benzoic acid, and catechol. nih.gov These are further degraded, often through pathways that converge on intermediates of the β-ketoadipate pathway, which ultimately leads to succinyl-CoA and acetyl-CoA, feeding into the TCA cycle. nih.govresearchgate.net The homoaldol condensation product of pyruvate, 2-methyl-4-oxopent-2-enedioic acid (OMPD), has also been implicated as a catabolic intermediate in the bacterial degradation of lignin. acs.org

Table 2: Lignin Degradation Intermediates Related to Oxopentenedioates

| Intermediate | Precursor Compound(s) | Degradation Pathway |

|---|---|---|

| 2-Oxo-3-hexenedioate | Catechols, Phenols | meta-Cleavage Pathway qmul.ac.uk |

| 2-Oxopent-4-enoate | 2-Oxo-3-hexenedioate | meta-Cleavage Pathway qmul.ac.uk |

| 2-Methyl-4-oxopent-2-enedioic acid (OMPD) | Pyruvate | Lignin Catabolism acs.org |

| Vanillate | Ferulic acid | Lignin Degradation researchgate.net |

| Catechol | Various aromatic compounds | Peripheral Degradation Pathways researchgate.net |

Enzymatic Transformations and Biocatalytic Applications of Related Oxopentenedioate Structures

The enzymatic transformations of oxopentenedioate structures and their analogues are of significant interest for biocatalytic applications. nih.govrsc.orgnih.gov Enzymes involved in the degradation of aromatic compounds and other metabolic pathways can be harnessed for the synthesis of valuable chemicals. nih.gov

For example, oxidoreductases, which constitute a large class of enzymes, are powerful biocatalysts for a wide range of oxidation and reduction reactions. nih.gov Laccases and peroxidases are key enzymes in lignin degradation and have potential industrial applications. nih.govresearchgate.net These enzymes can catalyze the oxidation of phenolic compounds, which is the initial step in their breakdown. nih.govresearchgate.net

Aldol (B89426) condensations, which can form carbon-carbon bonds, are another important class of reactions in both biological systems and synthetic chemistry. The self-aldol condensation of ethyl pyruvate, for instance, can be catalyzed by zeolites to produce diethyl 2-methyl-4-oxopent-2-enedioate, an analogue of this compound. researchgate.net This highlights the potential for using catalysts to mimic biological reactions for the synthesis of useful compounds. researchgate.net

Furthermore, enzymes can be used in cascade reactions, where multiple transformations are carried out in a single pot, often combining chemical and enzymatic steps. nih.gov This approach is a key aspect of green chemistry, as it can reduce waste and improve efficiency. nih.gov The development of photo-biocatalytic cascades, which use light to drive enzymatic reactions, is a particularly promising area of research. nih.gov

Compound Names Mentioned in this Article

(2E)-4-oxopent-2-enal

(2Z)-4-oxopent-2-enal

2-Methyl-4-oxopent-2-enedioic acid

2-oxo-3-hexenedioate

2-oxopent-4-enoate

4-Oxopent-2-enoic acid

Acetyl-CoA

alpha-Ketoglutarate

Benzoic acid

Catechol

Diethyl 2-methyl-4-oxopent-2-enedioate

Dimethyl (E)-4-oxopent-2-enedioate

this compound

Ethyl pyruvate

Fumarate

Malate

Oxaloacetate

Protocatechuate

Pyruvate

Succinate

Succinyl-CoA

Vanillate

Q & A

Q. What are the common synthetic routes for preparing dimethyl 4-oxopent-2-enedioate, and what are their mechanistic underpinnings?

this compound is typically synthesized via condensation or esterification reactions. For example, it can be produced by reacting (E)-4-oxopent-2-enedioic acid with methanol under acidic catalysis. Evidence from synthetic pathways (e.g., its use as a dienophile in Diels-Alder reactions) highlights the role of Lewis acids like cupric acetate and p-toluenesulfonic acid (PTSA) in facilitating regioselective cycloadditions . Mechanistically, the α,β-unsaturated ketone moiety enables nucleophilic attack, making it a versatile intermediate in heterocyclic synthesis.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Structural confirmation relies on NMR (¹H and ¹³C) and IR spectroscopy to identify characteristic signals for the ester carbonyl (1700–1750 cm⁻¹) and conjugated ketone groups. Mass spectrometry (MS) validates the molecular ion peak at m/z 172.135 (C₇H₈O₅). Purity is assessed via HPLC or GC-MS, with attention to stereochemical integrity, as the (E)-isomer is often preferred in syntheses .

Q. What are the key safety considerations when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous esters require precautions against inhalation, skin contact, and moisture-sensitive degradation. Use in fume hoods with PPE (gloves, goggles) is advised. Storage under inert atmospheres (e.g., N₂) minimizes hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound in heterocyclic syntheses?

Discrepancies in yields (e.g., 92% in pyrroloquinoline methylation vs. lower yields in other studies) may stem from variable reaction conditions (solvent polarity, catalyst loading, or stereoelectronic effects). Systematic replication with controlled variables (temperature, stoichiometry) and kinetic studies (e.g., in situ FTIR monitoring) can isolate contributing factors .

Q. What experimental design principles optimize the use of this compound in multicomponent reactions (MCRs)?

MCRs benefit from orthogonal reactivity tuning. For instance, pairing this compound with amines or hydrazines requires pH control to avoid premature hydrolysis. Design experiments using Design of Experiments (DoE) to map optimal conditions (e.g., solvent polarity, temperature gradients) and identify competing pathways .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in asymmetric catalysis?

Density Functional Theory (DFT) simulations can predict transition states and regioselectivity in cycloadditions. For example, modeling the electron-deficient dienophile’s interaction with dienes clarifies stereochemical outcomes. Validate models against experimental data (e.g., enantiomeric excess via chiral HPLC) .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

Liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. For scale-up, consider continuous flow systems to improve separation efficiency and reduce degradation .

Q. How does this compound’s electronic structure influence its role in photoactive materials research?

The conjugated enone system absorbs UV-Vis light, enabling applications in photocatalysis or organic electronics. Time-dependent DFT (TD-DFT) can model excited-state behavior, while experimental validation via UV-Vis spectroscopy and cyclic voltammetry quantifies bandgap and redox potentials .

Methodological and Analytical Considerations

Q. What statistical approaches are suitable for analyzing kinetic data in reactions involving this compound?

Non-linear regression (e.g., pseudo-first/second-order models) fits time-concentration profiles. Use ANOVA to compare rate constants across conditions. Error bars and confidence intervals (95%) ensure robustness, especially in low-yield reactions .

Q. How can researchers integrate green chemistry principles into this compound syntheses?

Substitute traditional solvents (CH₂Cl₂) with biodegradable alternatives (cyclopentyl methyl ether) and recover catalysts (e.g., immobilized Lewis acids). Lifecycle assessment (LCA) tools evaluate environmental impact .

Q. What are the limitations of current crystallographic methods for characterizing this compound derivatives?

Small-molecule X-ray diffraction struggles with low-melting-point or hygroscopic crystals. Alternative techniques like microcrystal electron diffraction (MicroED) or synchrotron radiation may resolve these challenges .

Data Presentation and Literature Context

Q. How should researchers contextualize their findings on this compound within existing literature?

Compare synthetic yields, spectroscopic data, and mechanistic proposals with prior studies. Use citation tools like Zotero to track seminal works (e.g., Corey’s 1981 synthesis) and highlight novel contributions (e.g., improved enantioselectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.